molecular formula C6H5N3 B1295661 [1,2,4]Triazolo[4,3-a]pyridine CAS No. 274-80-6

[1,2,4]Triazolo[4,3-a]pyridine

Cat. No. B1295661
Key on ui cas rn: 274-80-6
M. Wt: 119.12 g/mol
InChI Key: AYSYSOQSKKDJJY-UHFFFAOYSA-N
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Patent
US08987251B2

Procedure details

2-Hydrazinylpyridine (5.06 g, 46.4 mmol) was treated with triethoxymethane (50.2 mL, 302 mmol) and the mixture was heated to reflux for 4 hours with nitrogen flowing over the top of the air condenser. The air condenser was replaced with a small distillation head and the low boiling solvents (75-80° C.) were removed from the system. Heating continued for 16 hours. The reaction was cooled to ambient temperature and concentrated in vacuo to a dark residue. The residue was chromatographed on SiO2 eluting with a gradient of 6% NH4OH in MeOH/ethyl acetate. The desired product was isolated as a light orange solid (4.2 g). MS APCI (+) m/z 120.0 (M+1) detected.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].[CH2:9](OC(OCC)OCC)C>>[N:1]1[N:2]=[CH:9][N:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=12

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
50.2 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours with nitrogen flowing over the top of the air condenser
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the low boiling solvents (75-80° C.) were removed from the system
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark residue
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on SiO2 eluting with a gradient of 6% NH4OH in MeOH/ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N=1N=CN2C1C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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